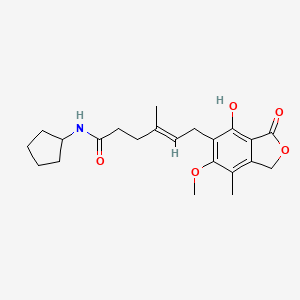

![molecular formula C21H25NO6 B12158319 2-[2-(2,2,6-Trimethyl-8-oxidanylidene-3,4-dihydropyrano[3,2-g]chromen-7-yl)ethanoylamino]butanoic acid](/img/structure/B12158319.png)

2-[2-(2,2,6-Trimethyl-8-oxidanylidene-3,4-dihydropyrano[3,2-g]chromen-7-yl)ethanoylamino]butanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

- It appears as a white to pale yellow crystalline powder with a distinct lemon fragrance.

- Its applications range from insect repellent to antibacterial and antifungal agent. Some studies even suggest antiviral and antitumor potential .

2-[2-(2,2,6-Trimethyl-8-oxidanylidene-3,4-dihydropyrano[3,2-g]chromen-7-yl)ethanoylamino]butanoic acid: is a natural compound extracted from the leaves of .

Preparation Methods

- The primary method for obtaining 2-[2-(2,2,6-Trimethyl-8-oxidanylidene-3,4-dihydropyrano[3,2-g]chromen-7-yl)ethanoylamino]butanoic acid involves extracting it from the leaves of Cymbopogon winterianus .

- Common extraction techniques include steam distillation and solvent extraction.

- After extraction, the compound is purified and dried.

Chemical Reactions Analysis

- Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various acids and bases.

- Major products depend on the specific reaction conditions.

2-[2-(2,2,6-Trimethyl-8-oxidanylidene-3,4-dihydropyrano[3,2-g]chromen-7-yl)ethanoylamino]butanoic acid: can undergo various reactions:

Scientific Research Applications

Chemistry: Used as a model compound for studying reactions and mechanisms.

Biology: Investigated for its insect-repellent properties and potential health benefits.

Medicine: Explored for antibacterial, antifungal, antiviral, and antitumor effects.

Industry: May find applications in cosmetics, pharmaceuticals, and agriculture.

Mechanism of Action

- The exact mechanism remains an active area of research.

- It likely interacts with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

- Similar compounds include other coumarin derivatives, but none precisely match its combination of features.

2-[2-(2,2,6-Trimethyl-8-oxidanylidene-3,4-dihydropyrano[3,2-g]chromen-7-yl)ethanoylamino]butanoic acid: stands out due to its unique structure and multifaceted properties.

Remember, this compound’s safety profile is generally considered favorable, but precautions should be taken to avoid allergic reactions or contact with eyes and mouth when handling it

Properties

Molecular Formula |

C21H25NO6 |

|---|---|

Molecular Weight |

387.4 g/mol |

IUPAC Name |

2-[[2-(2,2,6-trimethyl-8-oxo-3,4-dihydropyrano[3,2-g]chromen-7-yl)acetyl]amino]butanoic acid |

InChI |

InChI=1S/C21H25NO6/c1-5-15(19(24)25)22-18(23)9-14-11(2)13-8-12-6-7-21(3,4)28-16(12)10-17(13)27-20(14)26/h8,10,15H,5-7,9H2,1-4H3,(H,22,23)(H,24,25) |

InChI Key |

HHFLZRRJEFOTLR-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C(=O)O)NC(=O)CC1=C(C2=C(C=C3C(=C2)CCC(O3)(C)C)OC1=O)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![10'-methyl-6'-propyl-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromene]-4',8'(3'H)-dione](/img/structure/B12158236.png)

![5-[2-(2-Methylphenyl)hydrazinylidene]-4-phenyl-1,3-thiazol-2(5H)-imine](/img/structure/B12158239.png)

![2-[(1-Acetyl-2,3-dihydroindol-5-yl)hydrazinylidene]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B12158242.png)

![3-[(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)carbonyl]-4,6-dimethyl-1-(tetrahydrofuran-2-ylmethyl)pyridin-2(1H)-one](/img/structure/B12158250.png)

![2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N'-[(Z)-pyridin-2-ylmethylidene]acetohydrazide](/img/structure/B12158279.png)

![3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]propan-1-one](/img/structure/B12158284.png)

![4,7,7-trimethyl-3-oxo-N-(prop-2-en-1-yl)bicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B12158301.png)

![2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(Z)-pyridin-2-ylmethylidene]acetohydrazide](/img/structure/B12158320.png)

![(4E)-1-(6-ethoxy-1,3-benzothiazol-2-yl)-4-[(4-fluorophenyl)(hydroxy)methylidene]-5-(2-methoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B12158323.png)

![methyl 4-{(3E)-1-(6-ethyl-1,3-benzothiazol-2-yl)-3-[hydroxy(thiophen-2-yl)methylidene]-4,5-dioxopyrrolidin-2-yl}benzoate](/img/structure/B12158328.png)

![3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(tetrahydrofuran-2-ylmethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12158334.png)